3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(4-Bromobenzenesulfonyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a sulfonyl-substituted aromatic ring and a phenylethylamine side chain. The 4-bromobenzenesulfonyl group enhances electrophilicity and may improve binding affinity to biological targets, while the N-(2-phenylethyl) substituent introduces lipophilicity, influencing pharmacokinetic properties . This compound’s synthesis typically involves multi-step reactions, including cyclization and sulfonylation, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c24-17-10-12-18(13-11-17)32(30,31)23-22-26-21(25-15-14-16-6-2-1-3-7-16)19-8-4-5-9-20(19)29(22)28-27-23/h1-13H,14-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEOZHSPNRKXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Introduction of the quinazoline moiety: This step involves the condensation of an appropriate amine with a quinazoline precursor.
Attachment of the bromobenzenesulfonyl group: This can be done through a sulfonylation reaction using a bromobenzenesulfonyl chloride reagent.
Final coupling with phenylethylamine: This step involves the formation of an amide bond between the triazoloquinazoline intermediate and phenylethylamine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include catalysts like palladium or copper, solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key structural features include a quinazoline core modified with a triazole ring and a sulfonyl group, which are known to enhance biological activity.
Synthetic Pathway
- Formation of the Quinazoline Core : The initial step often involves the cyclization of appropriate aniline derivatives with carbonyl compounds.
- Triazole Formation : The introduction of the triazole moiety can be achieved through 1,3-dipolar cycloaddition reactions.
- Sulfonylation : The sulfonyl group is introduced using sulfonyl chlorides, such as 4-bromobenzenesulfonyl chloride, which reacts with amines to form sulfonamides.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to the quinazoline family. For instance:
- In Vitro Studies : Compounds similar to 3-(4-bromobenzenesulfonyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have demonstrated significant cytotoxicity against various cancer cell lines, including breast and leukemia cells. The mean GI50 values indicate a potency that is often superior to established chemotherapeutic agents like 5-fluorouracil (5-FU) .
- Molecular Docking Studies : Docking simulations suggest that these compounds can effectively bind to active sites of critical kinases involved in cancer progression, such as EGFR and B-RAF. This binding affinity correlates with their observed biological activity .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects due to the presence of the sulfonamide group. Research indicates that similar compounds can inhibit NLRP3 inflammasome activation, which plays a crucial role in inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study published in 2015 synthesized a series of quinazoline derivatives and evaluated their antitumor activities against several cancer cell lines. Among them, one derivative showed a GI50 value of 7.24 µM against breast cancer cells, indicating strong potential for further development .
Case Study 2: Inflammation Modulation
Research focusing on NLRP3 inflammasome inhibitors revealed that compounds structurally related to this compound could effectively reduce IL-1β secretion in macrophages. This suggests a pathway for therapeutic intervention in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The triazolo[1,5-a]quinazoline core is shared among several derivatives, with variations in sulfonyl and amine substituents significantly altering biological activity and physicochemical properties. Key analogues include:
*Calculated based on molecular formulas.
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s low solubility (inferred from analogues in ) may limit bioavailability. Ethoxy or polar groups (e.g., ) improve solubility but compromise lipophilicity .
- Metabolic Stability : The phenylethyl group in the target compound may increase susceptibility to cytochrome P450 oxidation compared to methylbenzyl or indole derivatives .
Biological Activity
3-(4-Bromobenzenesulfonyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a hybrid compound that combines the structural features of quinazoline and triazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable quinazoline derivative with a triazole precursor. Various methods have been developed to optimize yield and purity, including the use of different solvents and catalysts. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction efficiency.
Biological Activity
The biological evaluation of this compound has revealed several promising activities:
- Inhibition of Acetylcholinesterase (AChE) : A study demonstrated that quinazoline-triazole hybrids exhibit significant inhibition of AChE, which is crucial for the treatment of Alzheimer's disease. The IC50 values ranged from 0.2 to 83.9 µM for various derivatives, indicating a strong potential for this class of compounds as therapeutic agents against neurodegenerative diseases .
- Antiproliferative Activity : Compounds similar to this compound have shown moderate antiproliferative effects against various cancer cell lines. For example, derivatives with specific substitutions demonstrated IC50 values in the low micromolar range, suggesting that structural modifications can significantly influence biological activity .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. Notably, certain derivatives exhibited ΔTm values comparable to established kinase inhibitors, indicating their potential as selective kinase inhibitors .
Case Study 1: Alzheimer's Disease
A series of quinazoline-triazole hybrids were synthesized and tested for their AChE inhibitory activity. Among them, compounds with bromobenzene substitutions showed enhanced binding affinity to both catalytic and peripheral sites on the enzyme, suggesting dual-targeting mechanisms which could be beneficial in treating Alzheimer's disease .
Case Study 2: Cancer Cell Lines
In another study focusing on antiproliferative activity, several derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of a phenyl group was found to enhance cytotoxicity significantly. Compounds were ranked based on their IC50 values, with some exhibiting potent activity in the low micromolar range .
Data Table: Biological Activity Overview
| Activity | Description | IC50 Range (µM) |
|---|---|---|
| AChE Inhibition | Inhibition of acetylcholinesterase | 0.2 - 83.9 |
| Antiproliferative Activity | Growth inhibition in cancer cell lines | Low micromolar |
| Kinase Inhibition | Stabilization and inhibition of kinases | ΔTm comparable to controls |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
